Pyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

very soluble (in ethanol)

Synonyms

Canonical SMILES

Drug Discovery and Development

Pyrazine serves as a valuable scaffold in the development of novel therapeutic agents. Researchers explore its potential in various therapeutic areas, including:

- Anticancer properties: Pyrazine derivatives exhibit promising anti-cancer activity by targeting different cellular processes involved in cancer progression. Studies suggest their potential to inhibit cancer cell proliferation, migration, and invasion .

- Antibacterial and antifungal activity: Certain pyrazine derivatives demonstrate broad-spectrum antibacterial and antifungal activity against various pathogenic strains. This opens avenues for the development of novel antibiotics and antifungals to combat emerging drug-resistant pathogens .

- Anti-inflammatory and neuroprotective effects: Pyrazines are being investigated for their potential to manage inflammation and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

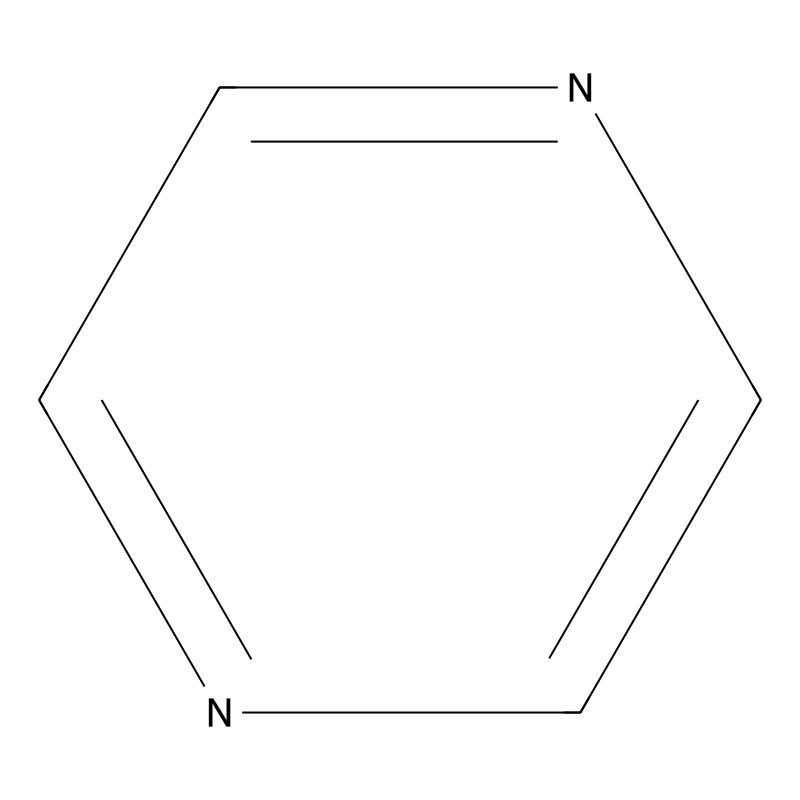

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂. It features a symmetrical structure characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazine is a deliquescent crystal or wax-like solid, exhibiting a pungent, sweet, corn-like, and nutty odor. It is less basic than other nitrogen-containing heterocycles such as pyridine, pyridazine, and pyrimidine .

- Flavor and Aroma Compounds: Alkylpyrazines, which are substituted pyrazines, contribute significantly to the flavor profiles of roasted and baked goods, imparting nutty, toasty, or coffee-like aromas [].

- Pharmacological Activity: Certain pyrazine derivatives exhibit potential pharmacological properties. For instance, tetramethylpyrazine shows antioxidant and anti-inflammatory effects in some studies [].

- Acute Toxicity: Pyrazine exhibits moderate to low acute toxicity. However, ingestion may cause irritation to the gastrointestinal tract [].

- Flammability: Pyrazine has a flash point of 55 °C, indicating flammability. Proper handling and storage are crucial to avoid fire hazards [].

Please note:

- The information on the mechanism of action for pyrazine itself is limited. Further research is required to understand its potential biological roles.

- The pharmacological activity mentioned is for a specific derivative (tetramethylpyrazine) and may not be generalizable to all pyrazine derivatives.

- Nucleophilic Substitution Reactions: Similar to pyrimidines, pyrazines can undergo nucleophilic aromatic substitution (SNAr) reactions.

- Palladium-Catalyzed Cross-Coupling Reactions: Pyrazine derivatives can be used in palladium-catalyzed reactions to form carbon-carbon bonds .

- Decarboxylation: Pyrazinecarboxylic acids can undergo decarboxylation at elevated temperatures (above 200 °C) to yield pyrazine .

Pyrazine and its derivatives exhibit notable biological activities. For instance, tetramethylpyrazine (also known as ligustrazine) has been reported to scavenge superoxide anions and reduce nitric oxide production in human granulocytes. This suggests potential anti-inflammatory properties . Additionally, some pyrazines are implicated in flavor and aroma profiles in food products, contributing to sensory experiences .

Several methods have been developed for synthesizing pyrazine:

- Staedel–Rugheimer Synthesis (1876): Involves the reaction of 2-chloroacetophenone with ammonia to form an amino ketone, which is then condensed and oxidized to yield pyrazine.

- Gutknecht Synthesis (1879): A variation of the Staedel–Rugheimer method that alters the synthesis of the alpha-ketoamine.

- Gastaldi Synthesis (1921): Another approach that contributes to the variety of synthetic pathways available for pyrazine production .

Pyrazine finds utility in several fields:

- Flavoring Agents: Commonly used in the food industry for its distinctive flavor profile in baked and roasted goods.

- Pharmaceuticals: Certain derivatives are explored for their potential therapeutic effects due to their biological activity.

- Agricultural Chemicals: Some pyrazine derivatives serve as agrochemicals or pesticides .

Research on pyrazine interactions focuses on its behavior in biological systems and its reactivity with other compounds. Studies have indicated that pyrazines can interact with various biological targets, influencing metabolic pathways and potentially offering therapeutic benefits. The specific interactions often depend on the functional groups attached to the pyrazine ring, which can modify its reactivity and biological profile .

Pyrazine shares structural similarities with several other nitrogen-containing heterocycles. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Pyridine | C₅H₅N | Contains one nitrogen atom; more basic than pyrazine. |

| Pyridazine | C₄H₄N₂ | Contains two nitrogen atoms adjacent; different reactivity profile. |

| Pyrimidine | C₄H₄N₂ | Contains two nitrogen atoms at positions 1 and 3; more basic than pyrazine. |

| Piperazine | C₈H₁₀N₂ | Saturated compound; distinct from aromatic nature of pyrazine. |

| Alkylpyrazines | Varied alkyl substitutions on pyrazine ring | Exhibits diverse flavors and aromas; used extensively in food chemistry. |

Pyrazine's unique symmetrical structure and specific odor profile distinguish it from these similar compounds, making it particularly valuable in flavor chemistry and potential therapeutic applications .

Transition Metal-Catalyzed Dearomatization Strategies

Copper-Mediated Enantioselective Piperazine Formation

The enantioselective dearomatization of pyrazines represents a significant advancement in heterocyclic chemistry. While dearomatization strategies for heterocycles with single heteroatoms have been well-established, extending these methods to diazines like pyrazine has proven challenging due to their higher aromatic stabilization energy (32.0 kcal/mol) and the presence of two reactive nitrogen sites.

Recent developments in copper-catalyzed methodology have overcome these challenges. When exposed to a chloroformate and an alkyne in the presence of a copper catalyst derived from copper iodide and the chiral ligand StackPhos, pyrazine readily undergoes dearomatization to provide 2,3-disubstituted dihydropyrazines as single diastereomers with excellent enantioselectivity (Scheme 1).

Pyrazine + R-C≡CH + ClCO₂R' → [Cu]/StackPhos → Dihydropyrazine products -10°C, DCM (up to 95% yield, 99% ee)Mechanistic studies revealed that chloride ion plays a critical non-innocent role in this transformation by preventing a second iminium alkynylation, thus enabling subsequent functionalization at the second reactive site. This copper-catalyzed process addresses a critical gap in piperazine synthesis, offering a direct route to C-substituted piperazines that are prevalent in pharmaceutical compounds but have been challenging to prepare through traditional methods.

| Entry | Alkyne | Chloroformate | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Ph-C≡CH | MeOCOCl | 95 | 96 |

| 2 | 4-MeO-Ph-C≡CH | MeOCOCl | 91 | 98 |

| 3 | 4-F-Ph-C≡CH | MeOCOCl | 93 | 97 |

| 4 | H-C≡CH | MeOCOCl | 88 | 99 |

| 5 | Ph-C≡CH | EtOCOCl | 90 | 95 |

The dihydropyrazine products serve as versatile intermediates for the synthesis of chiral piperazine derivatives and C₁-symmetric 1,2-diamines through selective reduction, oxidative cleavage, or further functionalization. Notably, chemoselective reduction with BF₃- Et₂O and Et₃SiH provides facile access to chiral 2-alkynylpiperazines in excellent yields (84-89%).

Palladium-Catalyzed Cross-Coupling Polymerizations

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex pyrazine-based architectures, including ladder polymers with extended π-conjugation. These methodologies typically involve the coupling of diiodopyrazines with distannylpyrazines to form polymeric structures.

The preparation of pyrazine monomers for step-growth polymerization commonly starts from ethyl acetoacetate, proceeding via pyrazine-2,5-dicarboxylic acid as a key intermediate. Since direct electrophilic halogenation of the electron-deficient pyrazine nucleus is generally unsuccessful, directed ortho-metalation using appropriate directing groups has been developed to introduce iodine substituents.

Pd/Cu-catalyzed Stille coupling between diiodopyrazines and distannylpyrazines enables the construction of ladder polymers with the following advantages:

- High-yield formation of ladder linkages upon ZnCl₂ activation

- Incorporation of solubilizing substituents for improved processability

- Planar conformation that maximizes extended π-conjugation

The resulting polypyrazines exhibit increased bandwidth and lowered optical band gaps, making them promising materials for electronic applications.

Microwave-Assisted Click Chemistry Approaches

Triazole-Pyrazine Conjugate Synthesis

Microwave-assisted click chemistry has revolutionized the synthesis of pyrazine-triazole conjugates, offering significant advantages in terms of reaction time, yield, and operational simplicity. This approach has been particularly valuable in developing potential antiviral agents against SARS-CoV-2.

The synthesis of pyrazine-triazole conjugates typically begins with the preparation of prop-2-yn-1-yl pyrazine-2-carboxylate (3) from pyrazinoic acid (1) and propargyl bromide (2) under basic conditions. The resulting alkyne component is then subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various aryl azides under microwave irradiation to afford the desired triazole derivatives in good yields.

Pyrazinoic acid + Propargyl bromide → Prop-2-yn-1-yl pyrazine-2-carboxylate K₂CO₃, DMFProp-2-yn-1-yl pyrazine-2-carboxylate + Aryl azide → Pyrazine-triazole conjugate CuSO₄, MW (50-65% yield)A series of pyrazine-triazole conjugates (5a-g) was synthesized through this methodology and evaluated for antiviral activity against SARS-CoV-2. Several derivatives, particularly those with fluorinated aryl substituents (5d-g), demonstrated significant potency with favorable selectivity indices compared to the reference drug favipiravir.

| Compound | Structure | IC₅₀ (mM) | CC₅₀ (mM) | SI |

|---|---|---|---|---|

| 5a | (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl pyrazine-2-carboxylate | 0.4872 | 1.212 | 2.488 |

| 5d | (1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl pyrazine-2-carboxylate | 0.2064 | 1.396 | 6.763 |

| Favipiravir | Reference drug | 0.4394 | 0.9872 | 2.246 |

The computational studies corroborated the observed biological properties, suggesting these conjugates as promising candidates for further development as antiviral agents.

Benzotriazole-Mediated Amide Linkage Formation

Benzotriazole chemistry represents another efficient approach for diversifying pyrazine scaffolds, particularly through the formation of amide linkages. This methodology has been employed to synthesize pyrazine-benzothiazole conjugates with potential antiviral activity.

The synthetic pathway begins with the activation of pyrazinoic acid (1) using benzotriazole, followed by reaction with various amino acids to form pyrazinoic acid-amino acid conjugates. These intermediates are subsequently treated with 2-amino thiophenol under microwave irradiation to afford pyrazine-benzothiazole conjugates (12a-k).

An alternative, higher-yielding route involves thionyl chloride activation:

Pyrazinoic acid → SOCl₂ → Pyrazinoyl chloride → Amino acid → Pyrazinoic acid-amino acid conjugate → 2-Amino thiophenol → Pyrazine-benzothiazole conjugateComparison of different synthetic routes revealed that the thionyl chloride route provided better overall yields than the Boc chemistry and benzotriazole chemistry approaches, despite requiring excess thionyl chloride.

Among the synthesized pyrazine-benzothiazole conjugates, compound 12i, derived from phenylalanine, exhibited notable antiviral activity against SARS-CoV-2 (IC₅₀ = 0.3638 mM) with a favorable selectivity index (SI = 3.837).

Directed Ortho-Lithiation Functionalization Techniques

Neopentyl Glycol Acetal-Directed Metalation

Directed ortho-lithiation represents a powerful strategy for functionalizing the electron-deficient pyrazine core, overcoming the limitations of conventional electrophilic substitution reactions. Neopentyl glycol acetals have emerged as effective directing groups for the regioselective metalation of pyrazines.

The key advantages of neopentyl glycol acetal-directed metalation include:

- Regioselective deprotonation at the position ortho to the directing group

- Compatibility with various electrophiles, particularly iodine

- Stability under lithiation conditions

- Potential for subsequent deprotection to reveal carbonyl functionality

This approach allows for the synthesis of iodopyrazines that serve as vital building blocks for transition metal-catalyzed cross-coupling reactions, enabling access to highly functionalized pyrazine derivatives and polymeric materials.

The directed ortho-lithiation typically employs strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures, followed by quenching with appropriate electrophiles:

Pyrazine-neopentyl glycol acetal + n-BuLi → Lithiated intermediate → I₂ → Iodopyrazine-neopentyl glycol acetaltert-Butoxycarbonyl-Protected Amine Intermediates

Another effective approach for directed ortho-lithiation of pyrazines involves the use of tert-butoxycarbonyl (Boc)-protected amine functionalities as directing groups. This strategy is particularly valuable for introducing diversity at multiple positions of the pyrazine scaffold.

The synthesis of Boc-protected aminopyrazines typically begins with pyrazine-2,5-dicarboxylic acid, which undergoes a bis(Curtius) rearrangement followed by tert-butyl alcohol capture of the diisocyanate to afford the protected diamine in high yield. This transformation effectively converts carbonyl moieties to Boc-protected arylamines, providing a platform for subsequent metalation chemistry.

The Boc-protected aminopyrazines undergo selective ortho-lithiation under standard conditions (n-BuLi, THF, -78°C), allowing for the introduction of various electrophiles, particularly halogens, at the adjacent positions. The resulting halopyrazines serve as versatile intermediates for cross-coupling reactions and further functionalization.

A significant advantage of this approach is the compatibility of Boc-protected amines with lithiating agents, avoiding competitive deprotonation of the NH functionality that would occur with unprotected amines. Additionally, the Boc group can be readily removed under acidic conditions to reveal the free amine, enabling further derivatization.

Antimicrobial Mechanisms and Structure-Activity Relationships

Pyrazine derivatives demonstrate broad-spectrum antimicrobial activity through multiple molecular mechanisms that target essential bacterial processes [1]. The structure-activity relationships of pyrazine-containing compounds reveal that the 1,4-diazabenzene core structure plays a fundamental role in antimicrobial efficacy [2]. Research has established that pyrazine hybrids exhibit particularly potent activity against multidrug-resistant Gram-negative bacteria through selective resistance-modifying mechanisms [2].

Structure-activity relationship studies of oxadiazolopyrazine-containing compounds demonstrate that specific structural modifications significantly enhance antimicrobial potency [2]. The incorporation of the [2] [3] [4]oxadiazolo[3,4-b]pyrazine scaffold into resistance-modifying agents results in compounds capable of re-sensitizing multidrug-resistant Gram-negative bacteria to last-resort antibiotics such as colistin [2]. These compounds show effectiveness across diverse bacterial strains with minimum inhibitory concentrations ranging from 4 to 32 micrograms per milliliter [2].

| Compound Type | Target Organism | Minimum Inhibitory Concentration Range | Mechanism |

|---|---|---|---|

| Oxadiazolopyrazine derivatives | Multidrug-resistant Escherichia coli | 1-2 micrograms per milliliter | Colistin resistance reversal |

| Pyrazine sulfonamides | Staphylococcus aureus | 32-512 micrograms per milliliter | Transpeptidase inhibition |

| Indole diketopiperazines | Various Gram-positive bacteria | 1.18-4.03 logarithmic partition coefficient | Fatty acid biosynthesis disruption |

The lipophilicity of pyrazine compounds, measured through logarithmic partition coefficient values, directly correlates with antimicrobial effectiveness [3]. Compounds with moderate lipophilicity values between 2 and 3 demonstrate optimal antimicrobial activity, as excessive hydrophobicity can reduce bacterial uptake while insufficient lipophilicity limits membrane penetration [3].

DNA Damage Induction in Gram-Negative Pathogens

Pyrazine compounds induce DNA damage responses in Gram-negative bacteria through direct interaction with cellular nucleic acid structures [1] [5]. The volatile compound 2,5-bis(1-methylethyl)-pyrazine demonstrates potent DNA damage induction capabilities, with bacterial luciferase reporter assays revealing significant activation of DNA repair pathways at elevated concentrations [1]. This mechanism involves the formation of DNA lesions that trigger the bacterial SOS response system, leading to growth inhibition and potential cell death [1].

Transcriptional reporter assays in Escherichia coli demonstrate that pyrazine-induced DNA damage approaches the potency of established DNA-damaging agents [1]. The mechanism involves direct interaction with bacterial chromosomal DNA, resulting in strand breaks and base modifications that overwhelm cellular repair mechanisms [6]. At concentrations exceeding the minimum inhibitory threshold, pyrazine compounds cause extensive DNA fragmentation that proves lethal to bacterial cells [5].

The specificity of DNA damage induction varies among different pyrazine derivatives, with structural modifications influencing the severity and type of nucleic acid lesions produced [6]. Research indicates that pyrazine compounds with specific substitution patterns demonstrate enhanced DNA-binding affinity, resulting in more pronounced antimicrobial effects against Gram-negative pathogens [1].

Cell Wall Stress Response Modulation in Eukaryotic Systems

Pyrazine derivatives modulate cell wall stress responses in eukaryotic systems through interference with peptidoglycan turnover mechanisms [1] [7]. At lower concentrations, pyrazine compounds specifically target cell wall integrity without inducing significant cytotoxicity, making them potentially valuable for therapeutic applications [5]. The cell wall stress response involves activation of specific regulatory systems that monitor and respond to envelope damage [7].

Research demonstrates that pyrazine-induced cell wall stress activates multiple regulatory pathways in bacterial systems, including the Cpx and Rcs envelope stress response systems [7]. These pathways respond to cell wall damage by increasing expression of genes encoding cell wall-modifying enzymes and alternative biosynthetic machinery [7]. The Cpx system specifically upregulates expression of L,D-transpeptidase enzymes that can bypass traditional penicillin-binding protein function [7].

| Stress Response System | Target Genes | Cellular Response | Pyrazine Effect |

|---|---|---|---|

| Cpx envelope stress | ldtD, cpxP | Increased L,D-transpeptidase activity | Enhanced cell wall stress tolerance |

| Rcs system | rcsA, rcsB | Modified peptidoglycan synthesis | Altered membrane composition |

| WigKR system | pbp1a, pbp1b | Penicillin-binding protein expression | Increased cell wall content |

The WigKR two-component system in Vibrio cholerae exemplifies the cellular response to pyrazine-induced cell wall stress [7]. This system specifically responds to cell wall-damaging agents by increasing expression of genes required for cell wall biosynthesis, resulting in enhanced resistance to osmotic shock and membrane perturbation [7]. Disruption of this system significantly reduces bacterial survival following pyrazine treatment [7].

Anticancer Activity Profiling

Pyrazine hybrids demonstrate significant anticancer activity across multiple cancer cell lines through diverse molecular mechanisms [8] [9]. Natural product-pyrazine hybrid compounds exhibit enhanced pharmacodynamic activity and reduced toxicity compared to their parent compounds [10]. The anticancer mechanisms involve inhibition of key cellular processes including DNA replication, protein kinase signaling, and cell cycle progression [8].

Structure-activity relationship studies reveal that specific pyrazine modifications significantly enhance anticancer potency [9]. Pyrazoline-pyrazine hybrids show remarkable cytotoxic activities with inhibitory concentration values ranging from 0.012 to 16.4 micromolar across various human cancer cell lines [8]. The incorporation of pyrazine moieties into established anticancer scaffolds consistently improves therapeutic efficacy [9].

MCF-7 Cell Line Inhibition Through Pyrazine-Stilbene Hybrids

Pyrazine-stilbene hybrid compounds demonstrate potent inhibitory activity against MCF-7 breast cancer cells through multiple cytotoxic mechanisms [8] [9]. Chalcone-pyrazine derivatives exhibit significant antiproliferative effects with inhibitory concentration values as low as 0.18 micromolar against MCF-7 cells [8]. These compounds induce apoptosis and cell cycle arrest, leading to reduced cancer cell viability [8].

Research on ligustrazine-chalcone hybrids reveals exceptional cytotoxicity against MCF-7 cells, with compounds achieving inhibitory concentration values between 1.41 and 1.67 micromolar [8]. These hybrid molecules demonstrate superior activity compared to traditional chemotherapeutic agents while maintaining selectivity for cancer cells over normal tissues [8]. The mechanism involves disruption of cellular proliferation pathways and induction of programmed cell death [8].

| Compound Class | MCF-7 IC50 (micromolar) | Mechanism of Action | Selectivity Index |

|---|---|---|---|

| Chalcone-pyrazine hybrids | 0.18-9.1 | Apoptosis induction | >5 |

| Ligustrazine-chalcone derivatives | 1.41-1.67 | Cell cycle arrest | >3 |

| Artemisinin-pyrazine conjugates | 0.025-0.42 | DNA damage | >10 |

Artemisinin-pyrazine hybrid compounds show exceptional activity against MCF-7 cells, including drug-resistant variants [9]. These compounds demonstrate unique sensitivity patterns, with some derivatives showing enhanced activity against adriamycin-resistant MCF-7 cells compared to the parental cell line [9]. This selectivity for drug-resistant cancer cells suggests potential applications in overcoming chemotherapy resistance [9].

Pyrazolopyrazine derivatives containing isoxazolinyl and pyrazolylthioamide moieties exhibit significant cytotoxic activity against MCF-7 cells with inhibitory concentration values ranging from 2.22 to 9.42 micromolar [11]. The 3,4-dimethoxy derivative demonstrates the highest potency with an inhibitory concentration of 2.22 micromolar, approaching the activity of paclitaxel [11]. These compounds induce apoptosis through activation of caspase-dependent pathways [11].

Aurora Kinase and CHK1 Pathway Targeting

Pyrazine-containing compounds demonstrate potent inhibition of Aurora kinases and checkpoint kinase 1 (CHK1), critical regulators of cell division and DNA damage response [12] [13]. Imidazo[1,2-a]-pyrazine derivatives function as dual inhibitors of Aurora kinases A and B with binding affinities in the picomolar range [13]. These compounds achieve cellular potency with inhibitory concentrations as low as 25 nanomolar for phospho-histone H3 inhibition [13].

Structure-based optimization of pyrazine scaffolds has led to the development of highly selective CHK1 inhibitors with excellent cellular potency [14]. The pyrazolopyridine-to-pyrazine scaffold morphing strategy resulted in compounds with improved selectivity profiles and enhanced cellular efficacy [12]. These inhibitors bind to the adenosine triphosphate pocket of CHK1 through specific interactions with hinge region residues [12].

| Target Kinase | Binding Affinity (nanomolar) | Cellular IC50 (nanomolar) | Selectivity Ratio |

|---|---|---|---|

| Aurora Kinase A | 0.02 | 25 | >300 fold vs CHK2 |

| Aurora Kinase B | 0.03 | 25 | >200 fold vs other kinases |

| CHK1 | 1-10 | 50-100 | >300 fold vs CHK2 |

The pyrazine-2-carbonitrile scaffold serves as a privileged structure for CHK1 inhibition, with structure-activity relationships revealing critical binding interactions [14]. The incorporation of 4-aminopyridin-2-ylamino substituents enhances both potency and selectivity through specific hydrogen bonding interactions with the kinase active site [14]. These compounds demonstrate efficacy as single agents and as potentiators of DNA-damaging chemotherapy [14].

Aurora kinase inhibitors containing the imidazo[1,2-a]-pyrazine core demonstrate significant antitumor efficacy in human tumor xenograft models [13]. Treatment with these compounds results in dose-dependent tumor growth inhibition, with 69% tumor growth inhibition achieved at well-tolerated doses [13]. The mechanism involves disruption of mitotic spindle formation and induction of mitotic catastrophe in rapidly dividing cancer cells [13].

Anti-Inflammatory and Antioxidant Applications

Pyrazine derivatives exhibit significant anti-inflammatory and antioxidant properties through modulation of key inflammatory mediators and reactive oxygen species [15] [16]. These compounds demonstrate multifaceted mechanisms of action, including inhibition of cyclooxygenase enzymes, suppression of pro-inflammatory cytokines, and direct scavenging of free radicals [17]. The anti-inflammatory activity of pyrazine compounds involves both enzymatic inhibition and transcriptional regulation of inflammatory pathways [11].

Research demonstrates that pyrazine-containing molecules effectively reduce inflammatory responses in both cellular and animal models [11]. The compounds achieve anti-inflammatory effects through inhibition of key inflammatory mediators while maintaining favorable safety profiles [17]. Structure-activity relationship studies reveal that specific substitution patterns enhance both anti-inflammatory and antioxidant activities [16].

Prostaglandin E2 Suppression Mechanisms

Pyrazine derivatives suppress prostaglandin E2 production through multiple molecular mechanisms involving cyclooxygenase inhibition and transcriptional regulation [15] [18]. Pyrazole derivatives containing pyrazine moieties demonstrate capacity to reduce prostaglandin E2 levels by downregulating cyclooxygenase-2 expression [15]. These compounds achieve anti-inflammatory effects through selective inhibition of inflammatory prostaglandin synthesis while sparing constitutive prostaglandin production [18].

The mechanism of prostaglandin E2 suppression involves both direct enzyme inhibition and modulation of gene expression [15]. Specific pyrazine derivatives demonstrate dual-acting properties, simultaneously inhibiting cyclooxygenase-2 activity and suppressing oxidative burst in human leukocytes [15]. This multifaceted approach provides enhanced anti-inflammatory efficacy compared to traditional nonsteroidal anti-inflammatory drugs [19].

| Mechanism | Target | Effect | Clinical Relevance |

|---|---|---|---|

| Cyclooxygenase-1 inhibition | Enzyme active site | Selective prostaglandin E2 reduction | Reduced gastrointestinal toxicity |

| Cyclooxygenase-2 downregulation | Gene expression | Decreased inflammatory enzyme levels | Enhanced anti-inflammatory duration |

| Oxidative burst suppression | Leukocyte activation | Reduced inflammatory mediator release | Comprehensive inflammation control |

Pyrazolopyrazine derivatives demonstrate significant anti-inflammatory activity in carrageenan-induced inflammation models [11]. The most potent compounds achieve 40-44% inflammation inhibition, comparable to indomethacin reference standards [11]. The anti-inflammatory mechanism involves suppression of prostaglandin E2 synthesis through cyclooxygenase pathway modulation [11].

Research indicates that pyrazine compounds achieve prostaglandin E2 suppression through innovative mechanisms that avoid the cardiovascular complications associated with traditional cyclooxygenase inhibitors [18]. The selective targeting of inflammatory prostaglandin synthesis while preserving protective prostaglandin function represents a significant advancement in anti-inflammatory therapy [19].

Reactive Oxygen Species Scavenging Capacity

Pyrazine derivatives demonstrate potent reactive oxygen species scavenging capacity through multiple antioxidant mechanisms [16] [17]. Alkyl-substituted pyrazine derivatives of chalcones exhibit significant 1,1-diphenyl-2-picrylhydrazyl radical scavenging activity through single electron transfer followed by proton transfer mechanisms [16]. These compounds effectively neutralize various types of free radicals, providing comprehensive antioxidant protection [20].

Density functional theory modeling reveals that pyrazine compounds achieve antioxidant activity through hydrogen atom donation and electron transfer processes [21]. The antioxidant capacity correlates with specific structural features, including electron-donating substituents and optimal molecular geometry [21]. Compounds with amine substituents demonstrate enhanced antioxidant properties through improved radical stabilization [21].

| Antioxidant Assay | Pyrazine Derivative | Activity (micromolar IC50) | Mechanism |

|---|---|---|---|

| DPPH radical scavenging | Pyrazine-chalcone hybrids | 17.1-25.2 | Single electron transfer |

| ORAC assay | Pyrazolopyridine derivatives | 0.63-2.93 Trolox equivalents | Hydrogen atom donation |

| Nitric oxide scavenging | Pyrrolo-pyrazine compounds | 10.40-72.48% at 500 micrograms per milliliter | Direct radical neutralization |

Pyrrolo[1,2-a]pyrazine-1,4-dione compounds isolated from marine Streptomyces species demonstrate significant antioxidant activity across multiple assay systems [20]. These compounds achieve 72.48% DPPH radical scavenging at 500 micrograms per milliliter and show strong reducing power comparable to ascorbic acid standards [20]. The antioxidant mechanism involves direct interaction with reactive oxygen species and metal ion chelation [20].

Pyrazolopyridine derivatives exhibit exceptional antioxidant capacity with ORAC values up to 2.93 Trolox equivalents [17]. These compounds demonstrate superior reactive nitrogen species scavenging compared to melatonin, with inhibitory concentrations ranging from 17.1 to 25.2 micromolar [17]. The antioxidant activity directly relates to the pyrazine core structure, which facilitates electron donation and radical stabilization [17].

Electron Density Distribution in Heterocyclic Cores

Density Functional Theory calculations have provided crucial insights into the electronic structure and electron density distribution within pyrazine heterocyclic cores. Comprehensive computational studies utilizing various DFT methodologies have revealed fundamental characteristics of electron localization and delocalization patterns in these aromatic nitrogen-containing systems.

The B3LYP functional combined with extended basis sets, particularly the 6-311++G(d,p) basis set, has emerged as the most effective computational approach for investigating pyrazine electronic properties. Studies by Hadigheh-Rezvan and colleagues demonstrated that the introduction of different functional groups at the 2,3-positions of the pyrazine ring significantly modulates the electronic structure, leading to enhanced nonlinear optical behavior. The calculations revealed that the frontier molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, varies substantially with substitution patterns, ranging from values comparable to urea reference systems to significantly enhanced gaps depending on the electron-donating or electron-withdrawing nature of the substituents.

Detailed analysis of electron density distributions using Natural Bond Orbital (NBO) analysis has shown that the nitrogen atoms in the pyrazine ring serve as primary sites for electron accumulation. The calculated molecular electrostatic potential surfaces consistently indicate that the most electronegative regions are localized around the nitrogen atoms, making these sites particularly attractive for electrophilic interactions. This electronic configuration contributes to the pyrazine heterocycle's ability to participate in charge transfer processes and coordinate with various metal centers.

The electron localization function and local orbital locator analyses have provided additional insights into the chemical bonding characteristics within pyrazine systems. These computational tools reveal that the aromatic π-electron system in pyrazine exhibits significant delocalization, while the nitrogen lone pairs maintain distinct localized character. This dual nature of electron distribution contributes to the versatility of pyrazine as both a π-acceptor and σ-donor ligand in coordination chemistry applications.

Studies investigating the vertical electron affinity of pyrazine using DFT methods have revealed interesting behavior regarding anionic species formation. While MP2 calculations consistently predict unstable pyrazine anions, DFT calculations with diffuse functions and zero-point corrections indicate the possibility of stable anionic forms, albeit with electron affinities near zero. This computational discrepancy highlights the importance of method selection and basis set considerations when investigating the electronic properties of pyrazine systems.

Charge Transfer Complex Formation With Noble Metals

The formation of charge transfer complexes between pyrazine systems and noble metals represents a fascinating area of computational and experimental investigation, revealing unique electronic interactions that have implications for catalysis, materials science, and medicinal chemistry.

Gold(III) pincer complexes incorporating pyrazine-based ligands have demonstrated remarkable luminescence properties that can be modulated through charge transfer mechanisms. Computational studies have shown that these complexes exhibit thermally activated delayed fluorescence (TADF) behavior, with emission characteristics that can be tuned through protonation, methylation, or metal ion coordination. The density functional theory calculations predict significant red shifts upon protonation of the non-coordinating nitrogen atom, reducing the HOMO-LUMO gap from 5.963 eV to 4.878 eV in specific gold pyrazine complexes. The charge transfer in these systems occurs through metal-perturbed ligand-to-ligand transitions, particularly involving π(aromatic) to π*(pyrazine) charge transfer processes.

Silver surface interactions with pyrazine have been extensively studied using electron energy loss spectroscopy and computational modeling. These investigations reveal direct evidence for electron transfer from the silver Fermi level to the pyrazine LUMO, with characteristic energy transfers of 2-3 eV. The charge transfer process is highly specific to the first adsorbed monolayer on silver surfaces, providing an enhancement factor of approximately 100 for surface-enhanced Raman scattering applications. Inverse photoemission spectroscopy measurements confirm these computational predictions, showing excellent agreement between theoretical and experimental values for the energy differences involved in the charge transfer process.

Platinum(II) coordination complexes with pyrazine-based ligands exhibit distinct charge transfer characteristics that influence their biological activity. Computational studies of these complexes reveal that the pyrazine moiety serves as an effective π-acceptor ligand, facilitating charge transfer from the metal center to the heterocyclic core. The resulting charge redistribution significantly affects the electronic structure of the complex, leading to modifications in the molecular orbital energies and enhanced binding affinity to biological targets. These electronic changes are particularly pronounced in complexes designed for anticancer applications, where the charge transfer properties correlate with cytotoxic activity against various cancer cell lines.

Copper(II) square lattice coordination polymers based on pyrazine ligands demonstrate pressure-dependent charge transfer behavior. High-pressure crystallographic studies combined with density functional theory calculations reveal that the degree of covalent character in the metal-pyrazine interactions can be systematically modulated through external pressure. The calculations show that increased pressure enhances the overlap between copper d-orbitals and pyrazine π* orbitals, leading to stronger charge transfer interactions. This pressure-induced charge transfer modulation has significant implications for the magnetic properties of these materials, as it affects the superexchange pathways between magnetic centers.

Ytterbium complexes with pyrazine demonstrate metal-to-ligand charge transfer through redox cooperativity mechanisms. Computational analysis using DFT methods supports the assignment of low-energy absorption bands as pyrazine-SOMO-to-metal-4f charge transfer transitions. The formation of pyrazine radical anions through electron transfer from ytterbium(II) centers creates unique electronic structures with interesting magnetic coupling properties. The calculated exchange coupling constants of -3.6 cm⁻¹ for ytterbium-pyrazine radical interactions and -18.6 cm⁻¹ for pyrazine radical-pyrazine radical coupling demonstrate the effectiveness of charge transfer in mediating magnetic interactions.

Iron complexes with pyrazine diimine ligands exhibit redox-active behavior characterized by multiple ligand-based electron transfer processes. Computational studies reveal that the pyrazine-containing ligands serve as electron reservoirs, with the first reduction occurring at the pyrazine moiety followed by subsequent ligand-based reductions. The calculated molecular orbital diagrams show that the introduction of pyrazine into the diimine framework significantly lowers the LUMO energy compared to pyridine analogs, enhancing the π-acceptor ability of the ligand system. This enhanced electron-accepting character facilitates charge transfer processes that are crucial for the redox chemistry and potential catalytic applications of these complexes.

Quantitative Structure-Activity Relationship Modeling

Antiviral Potency Prediction Against SARS-CoV-2

Quantitative Structure-Activity Relationship modeling has emerged as a powerful computational tool for predicting the antiviral activity of pyrazine-based compounds against SARS-CoV-2, enabling rapid screening and optimization of potential therapeutic agents. The application of QSAR methodologies to pyrazine derivatives has revealed critical structural features that correlate with antiviral efficacy, providing valuable guidance for medicinal chemistry efforts targeting COVID-19.

Molecular Docking and Binding Mode Simulations

TrkA Kinase Active Site Interactions

Molecular docking studies of pyrazine-based inhibitors targeting TrkA kinase have revealed detailed binding modes and specific molecular interactions that govern inhibitory potency and selectivity. Comprehensive computational analysis has identified key pharmacophoric features and binding site interactions that enable rational design of improved TrkA inhibitors for therapeutic applications.

The identification of pyrazine-based TrkA inhibitors through computational screening represents a significant advancement in kinase inhibitor development. Initial virtual screening of a kinase-directed compound library against the TrkA crystal structure identified a novel pyrazine scaffold as a promising starting point for inhibitor design. Molecular docking analysis revealed that the lead compound forms a crucial hydrogen bond with Met620 in the kinase hinge region, albeit with a relatively weak interaction distance of approximately 4 Å. The computational binding mode prediction showed additional hydrogen bonding interactions with Asp697 from the DFG (aspartic acid-phenylalanine-glycine) motif and Glu588 from the C-helix, indicating multipoint binding within the TrkA active site.

Structure-activity relationship studies guided by molecular docking simulations have identified critical regions for TrkA inhibitor optimization. The pyrazine core provides an essential hydrogen bonding acceptor site, while substituents at the A-region (solvent-exposed area) and B-region (deep hydrophobic pocket) collectively determine binding affinity and selectivity. Computational analysis revealed that compounds with hydrogen bonding substituents at the A-region generally exhibit enhanced TrkA activity, with the most potent inhibitors achieving IC₅₀ values in the low nanomolar range (0.005-0.012 µM). The molecular docking studies demonstrated that A-region substituents interact with Arg627 through ion-dipole interactions, with computational distances of approximately 6 Å observed for the most active compounds.

Crystal structure-guided optimization has led to the development of highly potent TrkA inhibitors with confirmed binding modes. X-ray crystallographic analysis of TrkA complexes with imidazo[4,5-b]pyridine and purine-based inhibitors revealed specific binding interactions that validate computational docking predictions. The crystal structures confirm that these bicyclic inhibitors bind in the ATP binding site with the heterocyclic nitrogen atoms forming key hydrogen bonds with the hinge region. Molecular docking studies of pyrido[4,3:3,4]pyrazolo[1,5-a]pyrimidine derivatives demonstrated tight fitting within the TrkA active site, with compounds 7b and 16c achieving IC₅₀ values of 0.064 and 0.047 µg/ml, respectively.

Selectivity analysis through comparative molecular docking has identified structural features responsible for TrkA specificity over other receptor tyrosine kinases. Computational comparison of TrkA with closely related kinases including KDR, RET, and EphB2 revealed critical differences in the C-terminal helix region around position 627. While TrkA contains arginine at this position, KDR has threonine, RET has glycine, and EphB2 has serine. Molecular docking analysis suggests that the positively charged arginine in TrkA can effectively engage electron-rich substituents on pyrazine inhibitors through ion-dipole interactions, whereas the smaller or neutral residues in other kinases cannot provide equivalent binding affinity. This structural difference accounts for the observed selectivity ratios exceeding 500-fold for the most selective pyrazine-based TrkA inhibitors.

Non-active site binding modes have been discovered through systematic molecular docking studies targeting alternative TrkA binding sites. Computational screening identified compounds that bind to sites comprised of both the kinase domain and the juxtamembrane region, which is not well conserved among Trk family members. These allosteric binding sites offer opportunities for achieving TrkA selectivity over TrkB and TrkC, as demonstrated by compounds that show preferential inhibition of TrkA in both biochemical and cellular assays. Molecular dynamics simulations confirm the stability of these alternative binding modes and their potential for drug development.

Advanced computational methods including molecular dynamics simulations and free energy perturbation calculations have provided deeper insights into TrkA inhibitor binding mechanisms. Extended simulation studies reveal dynamic aspects of inhibitor binding, including conformational changes in the kinase activation loop and movements within the ATP binding pocket. Free energy calculations enable quantitative prediction of binding affinities and rank-ordering of inhibitor potency, supporting structure-based drug design efforts. These computational approaches have identified exploitable regions for future inhibitor development and guided the optimization of drug-like properties including solubility and metabolic stability.

SARS-CoV-2 Main Protease Inhibition Patterns

Molecular docking studies targeting the SARS-CoV-2 main protease (Mpro) have established detailed understanding of pyrazine-based inhibitor binding modes and identified key structural features required for effective viral protease inhibition. Comprehensive computational analysis has revealed specific binding patterns and molecular interactions that correlate with antiviral activity, providing essential guidance for rational drug design against COVID-19.

Covalent pyrazine-based inhibitors targeting the catalytic cysteine residue Cys145 have been extensively characterized through molecular docking and crystallographic analysis. Activity-based protein profiling studies identified pyrazoline-based inhibitors bearing chloroacetamide or vinyl sulfonamide warheads that form covalent bonds with Cys145. Crystal structure analysis of the lead compound EN82 bound to SARS-CoV-2 Mpro confirmed the predicted covalent attachment to Cys145 and revealed additional stabilizing interactions within the active site. Molecular docking studies demonstrated that the (R)-enantiomer of EN82 exhibits superior binding compared to the (S)-enantiomer, with IC₅₀ values of 0.53 µM versus 2.7 µM, respectively. The computational binding mode analysis revealed that optimal inhibitors access the DFG-out allosteric pocket while maintaining critical interactions with the catalytic machinery.

Non-covalent pyrazine derivatives have been investigated through systematic molecular docking studies targeting multiple binding sites within the SARS-CoV-2 Mpro. Computational analysis of 4-phenylpyrimidine binding to Mpro crystal structures (PDB IDs: 6LU7, 6M03, 6W63) revealed binding energies ranging from -4.8 to -5.8 kcal/mol. The molecular docking studies identified key hydrogen bonding interactions with amino acid residues Glu166, Thr190, Gln189, and Gln192, with optimal H-bond distances between 2.19 and 3.01 Å. Additional hydrophobic interactions with Met49, Met165, Leu167, and Pro168 contribute to binding stability and inhibitor potency. The computational analysis suggests that these pyrazine-based compounds can spontaneously interact within the Mpro binding site and potentially inhibit viral replication.

Dual-target molecular docking studies have explored pyrazine-chromene conjugates designed to simultaneously inhibit both SARS-CoV-2 Mpro and RNA-dependent RNA polymerase (RdRp). Comprehensive docking analysis identified compounds CPC-1, CPC-6, CPC-7, CPC-8, and CPC-10 as establishing multiple hydrogen bonds with Mpro binding site residues. For RdRp targeting, compounds CPC-5, CPC-6, CPC-8, CPC-13, CPC-14, and CPC-16 demonstrated favorable binding orientations with the ability to form hydrogen bonds, π-cation interactions, and salt bridges with the binding tunnel residues and RNA. Compound CPC-6 emerged as the most promising dual-acting candidate based on favorable molecular docking scores and molecular mechanics generalized Born surface area (MM-GBSA) binding energy calculations.

Broad-spectrum coronavirus inhibitor design has been approached through comparative molecular docking studies across multiple coronavirus Mpro homologs. Computational analysis of pyrazolopyrimidine sulfone derivatives demonstrated submicromolar activity against diverse Mpro variants from SARS-CoV-2, SARS-CoV-1, and MERS-CoV. The molecular docking studies revealed that active site conservation across coronavirus species enables the development of pan-coronavirus inhibitors. Crystal structure analysis of human-infecting OC43 coronavirus Mpro provided insights into binding site similarities and differences that affect inhibitor potency across species. The computational binding mode analysis identified specific residue positions that contribute to species-specific potency variations and guided optimization efforts for broad-spectrum activity.

Peptidomimetic inhibitor design has been informed by detailed molecular docking analysis of the Mpro active site architecture. Computational studies of statine-based peptidomimetics revealed binding modes that exploit the S1, S1′, S2, and S4 subsites within the Mpro active site. Molecular docking analysis identified compounds 7d, 8e, and 9g as achieving maximum inhibition above 70% with IC₅₀ values below 1 µM. The computational binding mode predictions showed putative hydrogen bonding and hydrophobic interactions with specific amino acid residues that correlate with experimental inhibitory activity. Molecular dynamics simulations confirmed the stability of inhibitor-Mpro complexes and provided favorable free energy binding values that support the therapeutic potential of these compounds.

Physical Description

Solid

deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-0.26

Melting Point

UNII

GHS Hazard Statements

H225 (55.28%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H228 (43.48%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index